![molecular formula C13H22ClNO2 B1205416 Toliprolol hydrochloride CAS No. 306-11-6](/img/structure/B1205416.png)
Toliprolol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Toliprolol hydrochloride, like Celiprolol hydrochloride, has been reported using various methods. One approach involves the use of ionic liquids for synthesizing Celiprolol hydrochloride from N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea by reaction with epichlorohydrin, yielding an overall process efficiency of about 63% (Zhao Li-hua, 2008). Another improved synthesis method for Celiprolol hydrochloride has been developed, starting from 4-chloronitrobenzene, which includes steps such as hydrolysis, acetylation, reduction, and salt formation, achieving a yield of 39.1% and presenting an environmentally friendly option for industrial application (Li Ji et al., 2011).
Molecular Structure Analysis
The molecular structure of Celiprolol has been extensively studied, providing insights into its crystal structure and nuclear magnetic resonance (NMR) spectra. Celiprolol crystallizes in the monoclinic space group P2l/a, with detailed dimensions and angles reported, facilitating a deeper understanding of its chemical behavior and interactions based on intermolecular hydrogen-bonding within the crystal structure (Narendra Kumar et al., 1992).
Chemical Reactions and Properties
Celiprolol hydrochloride undergoes various degradation reactions under different stress conditions, including hydrolysis, photolytic, oxidative, and thermal conditions. Notably, it shows maximum degradation in basic hydrolysis and significant degradation under photolytic conditions, but remains stable under thermal stress. These findings are critical for understanding its stability and formulation requirements (A. Sahu et al., 2021).
Scientific Research Applications
1. Pharmacokinetics and Efficacy in Hypertension Treatment
Toliprolol hydrochloride, specifically celiprolol hydrochloride, is a beta1-adrenergic antagonist with vasodilating properties. Research indicates its efficacy in treating hypertension, particularly in the elderly. Its pharmacokinetics suggest good dose-related bioavailability without accumulation on multiple dosing, demonstrating its efficacy in both younger and older populations. The drug effectively lowers blood pressure with minimal side effects compared to other beta-blockers like atenolol and propranolol (Lamon, 2004).
2. Cardiovascular Effects
Celiprolol hydrochloride has been shown to be effective and safe in managing essential hypertension. It compares favorably with other therapies in controlling blood pressure while exhibiting an excellent safety profile and minimal impact on cardiovascular risk factors. Its unique therapeutic properties make it a potential alternative in hypertension treatment (Lamon, 1991).
3. Impact on Endothelial Function in Diabetes
In diabetic vascular lesions, celiprolol hydrochloride, due to its beta1 antagonistic and mild beta2 agonistic properties, has shown promising results. Studies on diabetic rats demonstrate its ability to improve endothelial function, potentially by modulating NO and reducing TNFα levels. These findings highlight its therapeutic potential in addressing vascular complications associated with diabetes (Hayashi et al., 2007).
4. Interaction with Intestinal Transporters
Celiprolol hydrochloride's transport across human intestinal epithelial cells involves multiple transporters, including P-glycoprotein. Understanding its secretion and absorption dynamics through these transport systems can inform its bioavailability and therapeutic efficacy, particularly in oral administration (Karlsson et al., 1993).
5. Effects on Cardiac Hemodynamics and Exercise Tolerance
Celiprolol hydrochloride's effects on cardiac hemodynamics have been compared favorably with other beta-blockers like metoprolol. Its properties may contribute to a lesser adverse impact on cardiac function, making it suitable for patients with certain cardiac conditions (Silke et al., 1986).
Mechanism of Action
Target of Action
Toliprolol hydrochloride primarily targets the beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response. They are found in various tissues, including the heart, lungs, and blood vessels.
Biochemical Pathways
adrenergic signaling pathway . By blocking the beta-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), which are responsible for increasing heart rate, contractility, and conduction velocity .
Result of Action
The primary result of Toliprolol hydrochloride’s action is a reduction in heart rate and blood pressure . By blocking the beta-adrenergic receptors, it reduces the effects of catecholamines, leading to decreased heart rate, myocardial contractility, and conduction velocity . This makes it useful in the treatment of conditions like hypertension and angina pectoris .
properties
IUPAC Name |
1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13;/h4-7,10,12,14-15H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLVPYQUIGXQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952875 | |
Record name | 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toliprolol hydrochloride | |
CAS RN |
306-11-6 | |
Record name | 2-Propanol, 1-[(1-methylethyl)amino]-3-(3-methylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toliprolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-3-(m-tolyloxy)propyl]isopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLIPROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5968X3S7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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